![molecular formula C29H52N2O4 B13818860 (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)
(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Cholamidopropyl)-1,1-dimethamine is synthesized from cholic acid, a bile acid. The synthesis involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation to introduce the sulfonate group . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents depending on the specific step.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of 3-(Cholamidopropyl)-1,1-dimethamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as crystallization, filtration, and dialysis to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cholamidopropyl)-1,1-dimethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The amine and sulfonate groups can participate in substitution reactions with other electrophiles or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted amines and sulfonates
Applications De Recherche Scientifique
3-(Cholamidopropyl)-1,1-dimethamine is extensively used in scientific research, including:
Chemistry: Solubilizing hydrophobic compounds for analysis.
Biology: Extracting and purifying membrane proteins while maintaining their native state.
Medicine: Studying membrane-bound receptors and enzymes.
Industry: Used in the formulation of detergents and cleaning agents for delicate biological samples
Mécanisme D'action
The compound exerts its effects through its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic regions of proteins. This interaction helps to solubilize membrane proteins by disrupting lipid bilayers without denaturing the proteins. The molecular targets include membrane proteins and receptors, and the pathways involved are related to protein solubilization and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate: Similar structure with an additional hydroxyl group.
Triton X-100: A non-ionic detergent used for similar purposes.
Tween-20: Another non-ionic detergent used in protein solubilization
Uniqueness
3-(Cholamidopropyl)-1,1-dimethamine is unique due to its zwitterionic nature, which provides a balance between hydrophilic and hydrophobic interactions. This property makes it particularly effective in solubilizing membrane proteins without denaturing them, a feature that is not as pronounced in non-ionic detergents like Triton X-100 and Tween-20 .
Propriétés
Formule moléculaire |
C29H52N2O4 |
|---|---|
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19?,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 |
Clé InChI |
CLOVEIUMHBMREZ-KJDRISMPSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


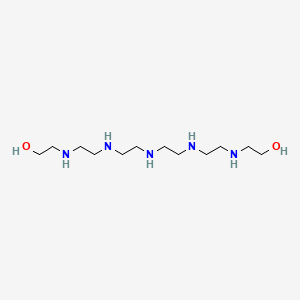
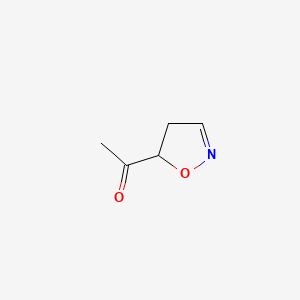
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
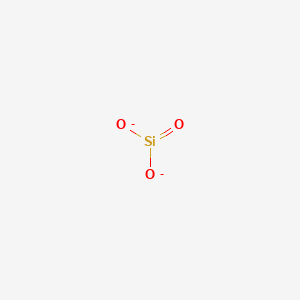
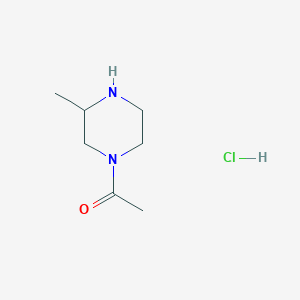
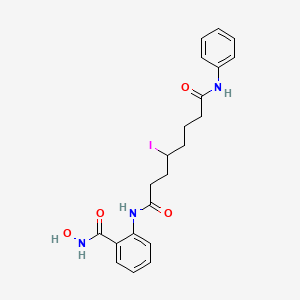
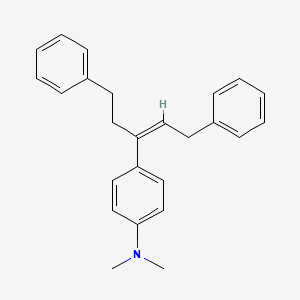
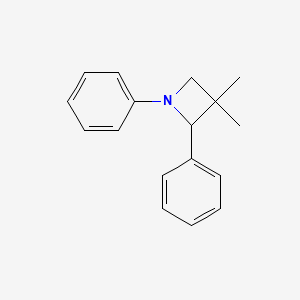
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
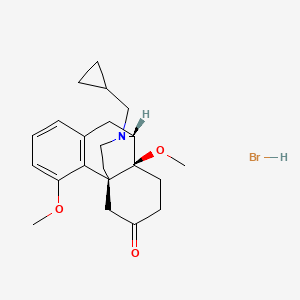
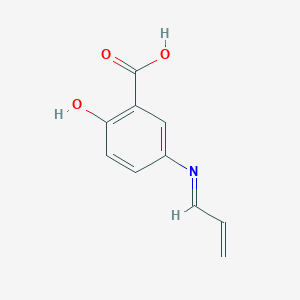
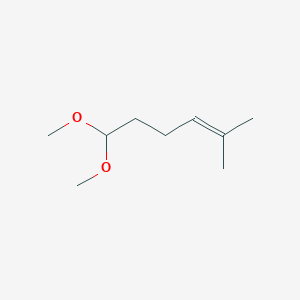
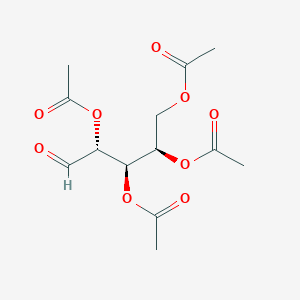
![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
